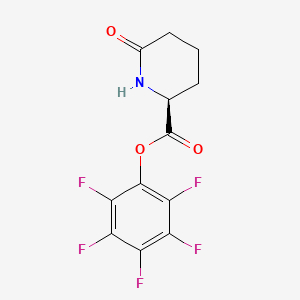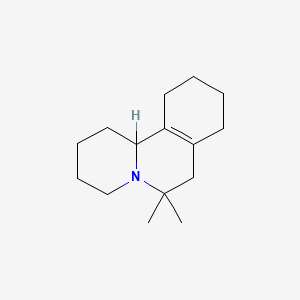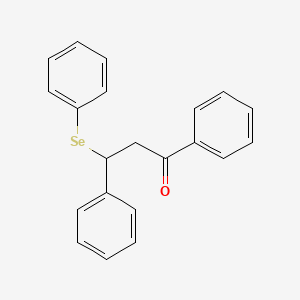
1,3-Diphenyl-3-(phenylselanyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-3-(phenylselanyl)propan-1-one is an organic compound that features a unique combination of phenyl and phenylselanyl groups attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-3-(phenylselanyl)propan-1-one can be synthesized through a multi-step process involving the reaction of benzaldehyde, aniline, and acetophenone in the presence of a catalyst. One method involves the use of ionic liquids and supercritical carbon dioxide (scCO2) to accelerate the Mannich reaction, resulting in high yields of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-3-(phenylselanyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can yield the corresponding alcohols.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Diphenyl-3-(phenylselanyl)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-3-(phenylselanyl)propan-1-one involves its interaction with molecular targets such as cyclooxygenase-2 (COX-2). The compound acts as a selective COX-2 inhibitor, binding to the enzyme’s active site and preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential candidate for anti-inflammatory drugs.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-3-(phenylamino)propan-1-one: Another COX-2 inhibitor with similar biological activity.
3,3-Diphenyl-1-propanol: A related compound with different functional groups and applications.
1,3-Diphenyl-1,3-propanedione: Known for its use in organic synthesis and as a heat stabilizer.
Uniqueness
1,3-Diphenyl-3-(phenylselanyl)propan-1-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
76618-48-9 |
|---|---|
Molecular Formula |
C21H18OSe |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
1,3-diphenyl-3-phenylselanylpropan-1-one |
InChI |
InChI=1S/C21H18OSe/c22-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,21H,16H2 |
InChI Key |
JQBZBSARNPHFGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


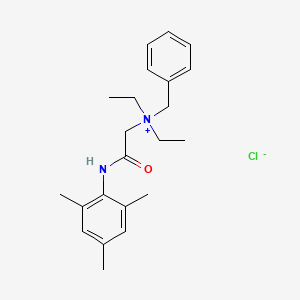
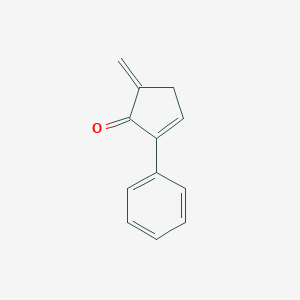

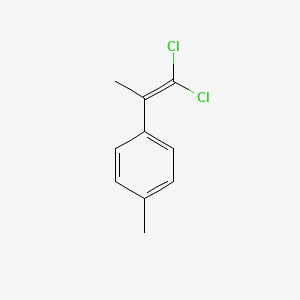

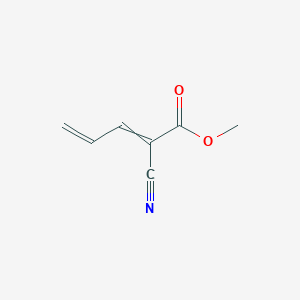
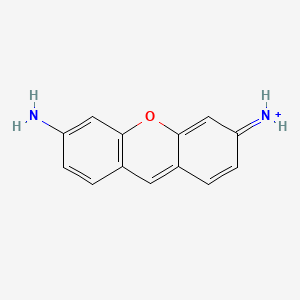
![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)

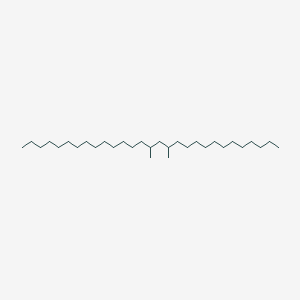
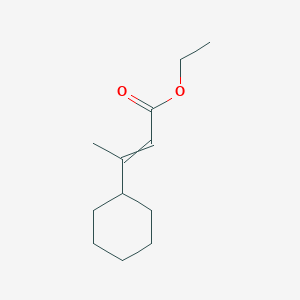
![N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14442898.png)
